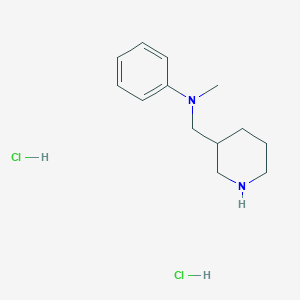

N-Methyl-N-(piperidin-3-ylmethyl)aniline;dihydrochloride

Description

N-Methyl-N-(piperidin-3-ylmethyl)aniline dihydrochloride is a tertiary amine salt characterized by a piperidine ring linked to a methyl-substituted aniline group via a methylene bridge. Its molecular formula is C₁₄H₂₂Cl₂N₂ (calculated from structural analogs in ), and it exists as a dihydrochloride salt to enhance solubility and stability for pharmaceutical or synthetic applications . The compound is commonly utilized as an intermediate in drug discovery, particularly in the synthesis of central nervous system (CNS) agents or opioid receptor modulators, as suggested by its structural similarity to intermediates in and .

Properties

IUPAC Name |

N-methyl-N-(piperidin-3-ylmethyl)aniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c1-15(13-7-3-2-4-8-13)11-12-6-5-9-14-10-12;;/h2-4,7-8,12,14H,5-6,9-11H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDALOWLVHBTJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCNC1)C2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(piperidin-3-ylmethyl)aniline;dihydrochloride typically involves the reaction of N-methylaniline with piperidine derivatives under controlled conditions. One common method includes the alkylation of N-methylaniline with piperidin-3-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(piperidin-3-ylmethyl)aniline;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidin-3-ylmethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles like halides or amines in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Reduced amine derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-N-(piperidin-3-ylmethyl)aniline;dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a component in the formulation of certain industrial products.

Mechanism of Action

The mechanism of action of N-Methyl-N-(piperidin-3-ylmethyl)aniline;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, resulting in either activation or inhibition of their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Piperidine vs. Pyrrolidine/Azetidine : Smaller rings (e.g., pyrrolidine in ) increase ring strain and alter conformational flexibility, affecting binding affinity in receptor-targeted applications.

- Aniline vs.

- Dihydrochloride Salts : All listed compounds are dihydrochlorides, improving aqueous solubility compared to free bases, critical for bioavailability in pharmaceuticals .

Physicochemical Properties

Notes:

Reactivity Differences :

- The aniline group in the target compound participates in electrophilic substitution (e.g., bromination in ), whereas cyclohexanamine analogs () are more prone to hydrogenation or oxidation.

Biological Activity

N-Methyl-N-(piperidin-3-ylmethyl)aniline;dihydrochloride (CAS No. 2470435-72-2) is a compound of significant interest in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications, and comparative analyses with related compounds.

This compound is synthesized through the alkylation of N-methylaniline with piperidin-3-ylmethyl chloride, typically using bases like sodium hydride or potassium carbonate in organic solvents such as dichloromethane. The dihydrochloride salt form enhances solubility and stability, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or modulator in various biochemical pathways:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in neurotransmitter metabolism, which may have implications for neuropharmacology.

- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive function .

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For example, compounds with similar structures have been demonstrated to induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

Piperidine derivatives are known for their antimicrobial properties. In vitro studies have indicated that this compound exhibits activity against various bacterial strains, suggesting potential applications in treating infections .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other piperidine derivatives:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| N-Methyl-N-(piperidin-4-ylmethyl)aniline | Piperidine at 4-position | Moderate anticancer activity |

| N-Methyl-N-(piperidin-2-ylmethyl)aniline | Piperidine at 2-position | Lower antimicrobial efficacy |

| N-Methyl-N-(morpholin-4-ylmethyl)aniline | Morpholine instead of piperidine | Enhanced CNS activity |

This table illustrates that while all these compounds share a similar core structure, their biological activities can vary significantly based on the position of substituents and the nature of the ring system involved.

Case Studies and Research Findings

Several case studies have documented the effects of this compound on various biological systems:

- Neuropharmacological Studies : Research has indicated that this compound can enhance cognitive function in animal models by modulating neurotransmitter levels, particularly acetylcholine .

- Anticancer Efficacy : A study demonstrated that derivatives similar to this compound showed selective cytotoxicity against human cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

- Antimicrobial Testing : In vitro assays revealed that this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-Methyl-N-(piperidin-3-ylmethyl)aniline dihydrochloride?

Synthesis typically involves alkylation of aniline derivatives with piperidine-containing intermediates. For example, analogous dihydrochloride salts are synthesized by reacting halogenated aromatic compounds (e.g., 4-chloronitrobenzene) with N-methylpiperidine derivatives under alkaline conditions, followed by acidification with HCl to form the dihydrochloride salt . Key steps include optimizing stoichiometry of alkylating agents and controlling reaction pH to avoid side reactions like over-alkylation.

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

Characterization relies on:

- NMR (¹H/¹³C) to confirm substitution patterns on the piperidine and aniline moieties.

- Mass spectrometry (ESI or MALDI-TOF) for molecular weight validation.

- HPLC with UV detection to assess purity, using reverse-phase columns (C18) and acidic mobile phases to stabilize the dihydrochloride form .

- IR spectroscopy to identify N-H and C-Cl stretching vibrations in the salt form .

Advanced Research Questions

Q. How do solvent polarity and catalyst choice influence the reactivity of N-Methyl-N-(piperidin-3-ylmethyl)aniline in radical-mediated reactions?

Studies on similar aniline derivatives show that polar solvents (e.g., methanol) stabilize radical intermediates, favoring addition products, while non-polar solvents (e.g., CH₂Cl₂) promote cyclization pathways. For instance, Ir-photoredox catalysts (e.g., [Ir(ppy)₂(dtbbpy)]BF₄) at 1.0–2.5 mol% in CH₂Cl₂ yield cyclized products via α-carbonyl radical intermediates, whereas methanol favors simple adducts . Catalyst loading adjustments can further modulate selectivity.

Q. What strategies resolve contradictions in reported yields for dihydrochloride salt formation?

Yield discrepancies often arise from:

- pH control : Incomplete protonation at suboptimal HCl concentrations leads to mixed salt forms.

- Crystallization conditions : Slow cooling in ethanol/water mixtures improves crystal purity versus rapid precipitation .

- By-product removal : Silica gel chromatography or recrystallization in acidic media isolates the dihydrochloride form from mono-HCl salts .

Q. How does the dihydrochloride salt form impact biological activity compared to the free base?

The salt enhances aqueous solubility, improving bioavailability in in vitro assays. For example, analogous compounds like 4-(2-(Pyridin-2-yl)ethyl)aniline dihydrochloride show increased stability in physiological buffers (pH 6–7.4) compared to free bases, which may degrade via oxidation . Bioactivity assays should account for salt-specific solubility and counterion effects on target binding .

Methodological Considerations

Q. What protocols are recommended for quantifying trace aniline derivatives in environmental samples?

The N-(1-Naphthyl)ethylenediamine dihydrochloride spectrophotometric method is widely used:

Q. How can computational modeling aid in predicting the reactivity of this compound in catalytic systems?

DFT calculations (e.g., B3LYP/6-31G*) predict:

- Radical stabilization energies for intermediates in photoredox reactions.

- Transition-state geometries for nucleophilic attacks on the piperidine ring.

- Solvent effects on reaction thermodynamics via COSMO-RS models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.